Dual-Mechanism Antagonism Plus Degradation: AR/AR-V7-IN-1 vs. EPI-002 (Ralaniten)
AR/AR-V7-IN-1 (Compound 20i) demonstrates potent AR antagonistic activity with an IC50 of 172.85 ± 21.33 nM, representing a ~43-fold improvement over EPI-002 (ralaniten), which inhibits AR transcriptional activity with an IC50 of 7.4 μM [1]. Critically, unlike EPI-002 which solely targets the AR N-terminal domain (NTD), AR/AR-V7-IN-1 uniquely engages both the AR ligand-binding domain (LBD) and the NTD, and additionally induces AR/AR-V7 protein degradation — a functional capability absent in EPI-002 [1].
| Evidence Dimension | AR antagonistic/transcriptional inhibitory activity (IC50) |
|---|---|
| Target Compound Data | AR/AR-V7-IN-1: IC50 = 172.85 ± 21.33 nM (AR antagonistic activity) |
| Comparator Or Baseline | EPI-002 (Ralaniten): IC50 = 7.4 μM (AR transcriptional activity inhibition) |
| Quantified Difference | ~43-fold greater potency for AR/AR-V7-IN-1 |
| Conditions | Target compound assessed via AR antagonistic activity assay; EPI-002 assessed via AR transcriptional activity inhibition assay — both in AR-driven prostate cancer models |
Why This Matters
For procurement decisions where both AR antagonism potency and the ability to degrade AR-V7 protein are required, AR/AR-V7-IN-1 offers a dual mechanism that EPI-002 cannot provide, eliminating the need to purchase and combine two separate tool compounds.
- [1] Chen Y, et al. Novel selective agents for the degradation of AR/AR-V7 to treat advanced prostate cancer. European Journal of Medicinal Chemistry. 2024; 271: 116400. View Source
